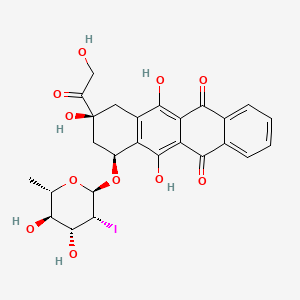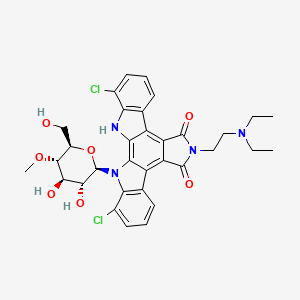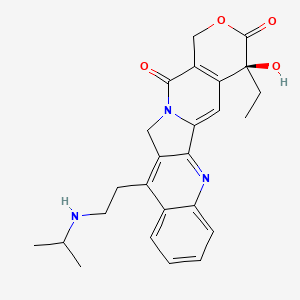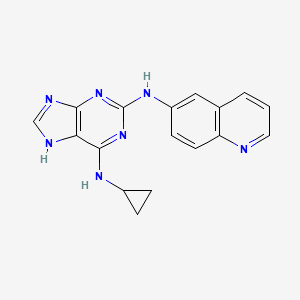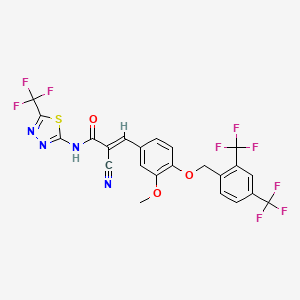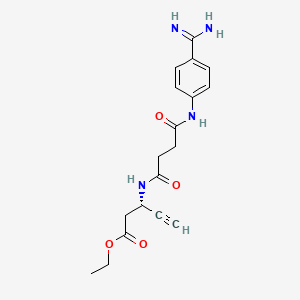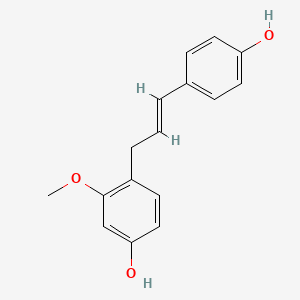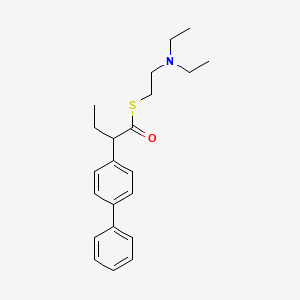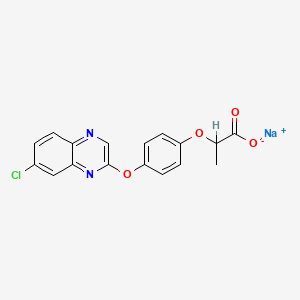
Cisplatin
Vue d'ensemble
Description
Synthesis Analysis
Syntheses of cisplatin start from potassium tetrachloroplatinate. Several procedures are available. One obstacle is the facile formation of Magnus’s green salt (MGS), which has the same empirical formula as cisplatin. The traditional way to avoid MGS involves the conversion of K2PtCl4 to K2PtI4 .Molecular Structure Analysis
Cisplatin is a tiny molecule, composed of a platinum ion surrounded by four ligands arranged in a square. If you choose two amines and two chlorides as ligands, there are two ways to arrange them around the platinum ion .Chemical Reactions Analysis
Cisplatin inhibits DNA synthesis by the formation of DNA cross-links; denatures the double helix; covalently binds to DNA bases and disrupts DNA function .Physical And Chemical Properties Analysis
The physical and chemical stability of cisplatin is summarised in Table 1. Both 0.1 mg/ml. and 0.4 mg/ml. infusions, with or without the added electrolyte supplements, were chemically stable over 28 days at 250C, with the cisplatin concentration remaining within acceptance limits of 95—105% of the initial concentration .Applications De Recherche Scientifique
Chemotherapy
Cisplatin is one of the most broadly used chemotherapies worldwide . It has demonstrated efficacy against various types of cancers such as germ cell tumors, sarcomas, carcinomas as well as lymphomas .
DNA Adduct Formation
Cisplatin’s antitumor activity is linked to DNA adduct formation . It is an alkylating agent which induces DNA damage through the formation of cisplatin-DNA adducts, leading to cell cycle arrest and apoptosis .
Reactive Oxygen Species (ROS) Production
Cisplatin increases the formation of reactive oxygen and nitrogen species, triggering oxidative modification of cochlear proteins .
Inflammation
Despite decades of research proving that cisplatin antitumor activity is linked to DNA adduct formation and ROS production, the important role of inflammation is becoming increasingly apparent .
Treatment of Oral Squamous Cell Carcinoma (OSCC)
Cisplatin is the first-line and most widely used chemotherapeutic drug for OSCC . Unfortunately, only a portion of OSCC patients can benefit from cisplatin treatment, both inherent resistance and acquired resistance greatly limit the efficacy of cisplatin and even cause treatment failure .
Overcoming Cisplatin Resistance
Extensive research has been devoted to increasing cisplatin’s effects . This includes strategies applicable to overcome cisplatin resistance, which can provide new ideas to improve the clinical therapeutic outcome of OSCC .
Reducing Cisplatin Toxicity
Many different drugs and natural products reduce cisplatin toxicity . For example, a recent study showed that nimodipine pre-treatment of auditory cells decreases cisplatin-induced cell death in vitro .
Treatment Formulation
Emerging research has demonstrated the importance of treatment formulation beyond the treatment itself to prevent/reduce cisplatin toxicity . This is the case for dexamethasone, a hydrophobic drug which is currently used for systemic and local inner ear therapies .
Mécanisme D'action
Target of Action
Cisplatin, a platinum-based chemotherapy agent, primarily targets DNA within the cell . It forms covalent bonds with the purine bases of DNA, leading to the formation of intra- and inter-strand DNA adducts .
Mode of Action
Cisplatin interacts with DNA to form cisplatin-DNA adducts, which cause DNA damage and inhibit DNA synthesis . This interaction leads to cell cycle arrest and triggers apoptosis . The cisplatin-modified DNA is poorly repaired due to a shielding effect caused by proteins attracted to the modified DNA .
Biochemical Pathways
Cisplatin affects several biochemical pathways. It activates three major pathways of apoptosis: the extrinsic pathway mediated by death receptors, the intrinsic pathway centered on mitochondria, and the endoplasmic reticulum (ER)-stress pathway . The drug induces its cytotoxic properties through binding to nuclear DNA and subsequent interference with normal transcription and/or DNA replication mechanisms .
Pharmacokinetics
The pharmacokinetics of cisplatin are complex . It is absorbed into the cancer cell and interacts with cellular macromolecules . The pharmacokinetics of cisplatin can be influenced by patient characteristics .
Result of Action
The primary result of cisplatin’s action is the induction of cell death through apoptosis . The drug’s interaction with DNA leads to DNA damage, cell cycle arrest, and ultimately, apoptosis . Cisplatin also induces both intrinsic and extrinsic pathways of apoptosis, resulting in the production of reactive oxygen species, activation of various signal transduction pathways, upregulation of pro-apoptotic genes/proteins, and down-regulation of proto-oncogenes and anti-apoptotic genes/proteins .
Action Environment
The action of cisplatin can be influenced by the cellular environment. For instance, the drug’s diffusion can be dependent on membrane composition . Additionally, the drug’s effectiveness can be hindered by the development of resistance, leading to cancer relapse . Various mechanisms contribute to cisplatin resistance, including diminished intracellular cisplatin accumulation, intracellular detoxification, DNA repair, autophagy responses, heat shock proteins, tumor microenvironment, cancer stem cells, epigenetic regulation, ferroptosis resistance, and metabolic reprogramming .
Safety and Hazards
Cisplatin can affect your nervous system, increase your risk of bleeding or infection, or harm your kidneys. Call your doctor if you have a fever, mouth sores, cough, sore throat, unusual bleeding or bruising, hearing problems, numbness or tingling in your hands or feet, little or no urinating, swelling or rapid weight gain, or shortness of breath .
Orientations Futures
Propriétés
IUPAC Name |
azanide;dichloroplatinum(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H2N.Pt/h2*1H;2*1H2;/q;;2*-1;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLATGHUWYMOKM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].Cl[Pt+2]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cisplatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Azanide; dichloroplatinum(2+) | |
CAS RN |
15663-27-1 | |
| Record name | Cisplatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
| Record name | Cisplatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





